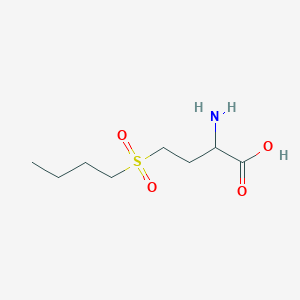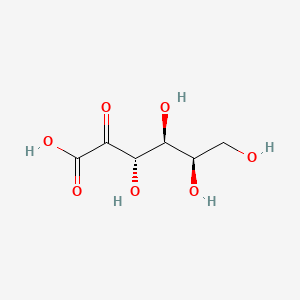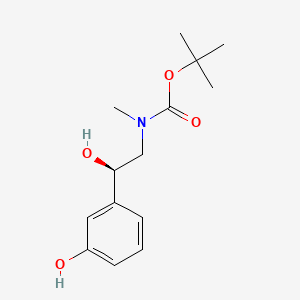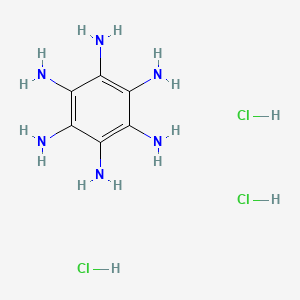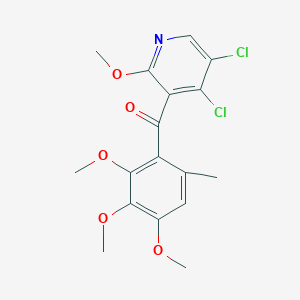
α-D-Cellobiose Heptaacetate Trichloroacetimidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
α-D-Cellobiose Heptaacetate Trichloroacetimidate is a chemical compound with the molecular formula C28H36Cl3NO18 and a molar mass of 780.94 g/mol . It is a derivative of cellobiose, a disaccharide composed of two glucose molecules linked by a β(1→4) bond. The compound is characterized by the presence of heptaacetate groups and a trichloroacetimidate moiety, which makes it a valuable intermediate in glycosylation reactions.
Métodos De Preparación
The synthesis of α-D-Cellobiose Heptaacetate Trichloroacetimidate typically involves the acetylation of cellobiose followed by the introduction of the trichloroacetimidate group. The process can be summarized in the following steps:
Acetylation of Cellobiose: Cellobiose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form cellobiose heptaacetate.
Formation of Trichloroacetimidate: The cellobiose heptaacetate is then treated with trichloroacetonitrile and a base, such as potassium carbonate, to introduce the trichloroacetimidate group.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
α-D-Cellobiose Heptaacetate Trichloroacetimidate undergoes various chemical reactions, including:
Glycosylation Reactions: It is commonly used as a glycosyl donor in glycosylation reactions to form glycosidic bonds with acceptor molecules. The reaction is typically catalyzed by a Lewis acid such as boron trifluoride etherate.
Substitution Reactions: The trichloroacetimidate group can be replaced by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed to remove the acetyl groups, yielding cellobiose.
Common reagents and conditions used in these reactions include acetic anhydride, pyridine, trichloroacetonitrile, potassium carbonate, and boron trifluoride etherate. Major products formed from these reactions include glycosylated compounds and deacetylated cellobiose.
Aplicaciones Científicas De Investigación
α-D-Cellobiose Heptaacetate Trichloroacetimidate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies involving carbohydrate-protein interactions and the synthesis of oligosaccharides.
Medicine: It is used in the development of glycosylated drugs and therapeutic agents.
Industry: The compound finds applications in the production of bioactive molecules and materials.
Mecanismo De Acción
The mechanism of action of α-D-Cellobiose Heptaacetate Trichloroacetimidate primarily involves its role as a glycosyl donor in glycosylation reactions. The trichloroacetimidate group acts as a leaving group, facilitating the formation of a glycosidic bond with an acceptor molecule. The reaction is typically catalyzed by a Lewis acid, which activates the donor molecule and promotes the nucleophilic attack by the acceptor .
Comparación Con Compuestos Similares
Similar compounds to α-D-Cellobiose Heptaacetate Trichloroacetimidate include other glycosyl donors such as:
- Methyl α-D-Glucopyranoside Trichloroacetimidate
- Phenyl α-D-Glucopyranoside Trichloroacetimidate
- Benzyl α-D-Glucopyranoside Trichloroacetimidate
Compared to these compounds, this compound is unique due to its heptaacetate groups, which provide additional protection and stability during glycosylation reactions .
Propiedades
Número CAS |
130703-21-8 |
|---|---|
Fórmula molecular |
C₂₈H₃₆Cl₃NO₁₈ |
Peso molecular |
780.94 |
Sinónimos |
4-O-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-α-D-glucopyranose 2,3,6-triacetate 1-(2,2,2-trichloroethanimidate) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,14S)-13-(5,6-dimethylhept-3-en-2-yl)-7-(5-hydroxy-2-methylcyclohexen-1-yl)-14-methyl-4-phenyl-2,4,6-triazatetracyclo[7.7.0.02,6.010,14]hexadec-8-ene-3,5-dione](/img/structure/B1144777.png)
![(6R,7R)-7-amino-3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester](/img/structure/B1144783.png)
